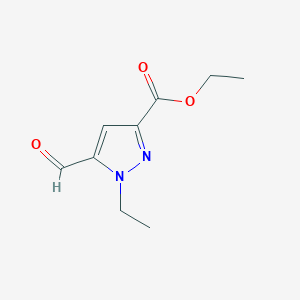

ethyl 1-ethyl-5-formyl-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole derivatives are an important class of five-membered heterocyclic compounds containing two nitrogen atoms. They play a significant role in various fields such as chemistry, biology, agricultural chemistry, and pharmacology . They have various biological activities, such as antibacterial, antituberculous, anti-inflammatory, antimalarial, anticancer, antiviral, antioxidant activity, and insecticide . Pyrazolecarboxylic acid derivatives have a great potential for applications in metal-organic frameworks .

Molecular Structure Analysis

The molecular structure of a compound can be determined through techniques like X-ray diffraction analysis . Density functional theory (DFT) calculations can also be used to calculate the optimal structure of the molecule .Scientific Research Applications

Novel Synthesis Processes

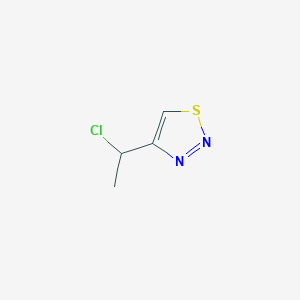

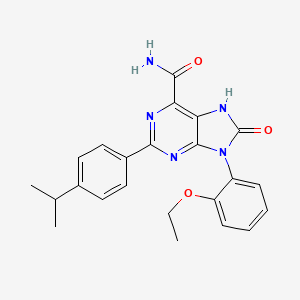

The compound has been involved in the synthesis of novel heterocyclic compounds, highlighting its utility in creating complex molecular structures. For instance, ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized through condensation with pyrazole-5-amine derivatives and activated carbonyl groups, showcasing its role in preparing N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015). Similarly, a method for synthesizing ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates via Vilsmeier–Haack complex reaction provides a pathway for further biological study and substrate modification (Vysokova et al., 2017).

Photochemical and Electrochemical Properties

Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate demonstrated thermally reversible photochromism, which could be initiated by light irradiation, indicating potential for developing photoresponsive materials (Yokoyama et al., 2004). Additionally, pyrazole derivatives, including ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, are explored for selective cyclocondensation reactions, further illustrating their versatility in synthetic chemistry (Lebedˈ et al., 2012).

Corrosion Inhibition

Research on pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, has demonstrated their effectiveness as corrosion inhibitors for mild steel, which is crucial for industrial applications. These studies underline the compound’s potential in creating protective coatings to prevent metal corrosion (Dohare et al., 2017).

Structural and Molecular Studies

Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate's structure and properties were deeply analyzed through synthesis, X-ray diffraction, and DFT studies, offering insights into its molecular characteristics and potential applications in bioactive fields (Zhao & Wang, 2023).

Mechanism of Action

Target of Action

Ethyl 1-ethyl-5-formyl-1H-pyrazole-3-carboxylate is a derivative of pyrazole, a class of compounds known for their broad-spectrum bioactivity Pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and proteins, depending on their specific structure and functional groups .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Pyrazole derivatives are known for their diverse biological activities, which can range from antimicrobial to antiviral effects .

Properties

IUPAC Name |

ethyl 1-ethyl-5-formylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-11-7(6-12)5-8(10-11)9(13)14-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIFQZADUHCTRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)OCC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B2869272.png)

![N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2869273.png)

![2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2869274.png)

![7-[(3-chlorophenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869279.png)

![4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2869282.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2869285.png)

![6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2869287.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2869292.png)

![3-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2869293.png)